2-MeS-AMP bis-sodium

説明

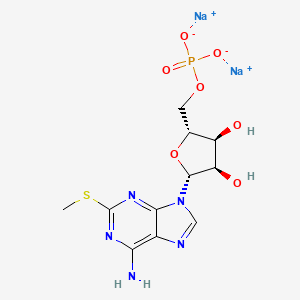

2-MeS-AMP bis-sodium (2-methylthioadenosine 5′-monophosphate disodium salt) is a chemically modified adenosine monophosphate (AMP) derivative. It features a methylthio (-SMe) substitution at the 2-position of the adenine ring and exists as a disodium salt due to the ionization of its phosphate groups. This compound is synthesized via advanced chromatographic techniques, including semi-preparative reverse-phase HPLC, and is characterized using high-resolution mass spectrometry with electrospray ionization (HRMS-ESI) .

Its synthesis involves purification using solvents like dimethylformamide (DMF) and chromatographic columns (e.g., Gemini C-18), achieving high yields (e.g., 77–88% for related derivatives) . The disodium form enhances solubility in aqueous media, making it suitable for biomedical applications.

特性

CAS番号 |

81921-45-1 |

|---|---|

分子式 |

C11H14N5Na2O7PS |

分子量 |

437.27 |

IUPAC名 |

disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C11H16N5O7PS.2Na/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChIキー |

ADQMUQNGUFIJGD-IDIVVRGQSA-L |

SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2MeSAMP; 2-MeS-AMP bis-sodium; 2MeSAMP bis-sodium; 2 MeS AMP bis-sodium; |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Phosphate Modifications : The methylene-bridged analogs (e.g., α,β-methylene-2-MeS-ADP) exhibit resistance to enzymatic hydrolysis, enhancing their utility in metabolic studies . In contrast, 2-MeS-AMP bis-sodium lacks such bridges, making it more labile but easier to synthesize.

- Salt Forms : Sodium salts (e.g., this compound) improve aqueous solubility compared to ammonium or triethylammonium salts used in intermediates .

- Functional Groups : SATE-modified AMP derivatives prioritize prodrug activation over direct bioactivity, unlike this compound, which acts directly on insulin secretion .

Functional and Analytical Comparisons

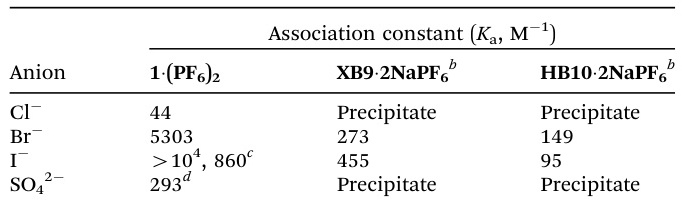

- Anion Recognition : Bis-sodium cation complexed receptors (e.g., XB9·2NaPF6 and HB10·2NaPF6) demonstrate sodium's role in enhancing anion binding in aqueous media. While structurally distinct from this compound, these systems highlight the importance of sodium ions in stabilizing charged interactions, a feature relevant to this compound’s solubility and bioactivity .

- Analytical Techniques: LC-MS/MS: Used for quantifying this compound and metabolites in complex matrices (e.g., meconium), with calibration curves accommodating high parent compound concentrations (>1,000 ng/g) . GC-HRMS: Employed for structural elucidation of sulfonated analogs (e.g., sodium bituminosulfonate), though less common for phosphorylated nucleotides like this compound .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-MeS-AMP bis-sodium in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the gold standard. For example, hydrolysis studies of this compound in human serum were monitored via HPLC with a C18 column, using phosphate-buffered saline (PBS) as the mobile phase . Sample preparation should include protein precipitation (e.g., using acetonitrile) and filtration to avoid matrix interference. Calibration curves should be validated in the relevant biological matrix (e.g., serum, plasma) to account for recovery rates .

Q. How can researchers determine the stability of this compound under physiological conditions?

- Methodological Answer : Stability assays should replicate physiological pH (7.4), temperature (37°C), and ionic strength (e.g., PBS). Hydrolysis kinetics can be monitored by sampling at timed intervals (e.g., 0, 6, 12, 24 hours) and quantifying intact this compound via HPLC. Degradation half-life (t1/2) calculations should use first-order kinetics. In human serum, this compound exhibits a t1/2 of 12.1 hours, compared to ATP’s 4.9 hours under identical conditions .

Q. What is the role of this compound in nucleotide signaling pathways?

- Methodological Answer : As a metabolite of dinucleoside polyphosphates, this compound may act as a ligand for purinergic receptors (e.g., P2Y1R). To validate this, competitive binding assays using radiolabeled agonists (e.g., <sup>3</sup>H-ADP) and receptor-transfected cell lines are recommended. Dose-response curves can quantify potency (EC50) and efficacy (Emax) relative to endogenous nucleotides .

Advanced Research Questions

Q. How can contradictory data on the hydrolysis half-life of this compound be resolved?

- Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., serum batch variability, temperature fluctuations). To address this:

- Standardize protocols using certified biological matrices (e.g., pooled human serum from a single vendor).

- Include positive controls (e.g., ATP hydrolysis) in every experiment to validate assay consistency.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .

Q. What experimental strategies can isolate this compound degradation products for structural characterization?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment degradation products. For example, hydrolysis of this compound yields 2-MeS-ADP and α,β-methylene-2-MeS-ADP, which can be differentiated via MS/MS spectra . Preparative HPLC with fraction collection enables isolation of pure compounds for nuclear magnetic resonance (NMR) analysis .

Q. How should researchers design dose-response studies to evaluate this compound’s effects on insulin secretion?

- Methodological Answer :

- In vitro : Use pancreatic β-cell lines (e.g., INS-1) or isolated islets. Pre-incubate cells with varying this compound concentrations (e.g., 1 nM–100 µM) and measure insulin secretion via ELISA under low- and high-glucose conditions. Normalize data to total cellular protein or DNA content.

- In vivo : Administer this compound intravenously to diabetic rodent models (e.g., STZ-induced mice) and monitor plasma insulin via microsampling. Include control groups receiving vehicle or known secretagogues (e.g., glibenclamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。